

Application Notes and Protocols: Chromic Nitrate in Wood Preservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromic nitrate*

Cat. No.: *B1221853*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **chromic nitrate** as a wood preservative. The information is intended to guide research and development efforts in the field of wood protection.

Application Notes

Introduction

Chromic nitrate, $\text{Cr}(\text{NO}_3)_3$, is a trivalent chromium compound that has been investigated for its potential as a wood preservative. Unlike traditional chromium-based preservatives that utilize hexavalent chromium (e.g., chromated copper arsenate, CCA), **chromic nitrate** offers a potentially less toxic alternative while still imparting beneficial properties to treated wood. Its primary role is to enhance the dimensional stability and weathering resistance of wood through a fixation mechanism within the wood structure.

Mechanism of Action

The preservative effect of **chromic nitrate** is primarily attributed to the fixation of trivalent chromium (Cr^{3+}) within the wood matrix. This process is believed to involve two key steps:

- **Coordination with Wood Components:** The trivalent chromium ions form coordination complexes with the hydroxyl groups of cellulose and lignin, the primary structural components of wood.^[1]

- Formation of Insoluble Compounds: Upon heating, **chromic nitrate** decomposes to form insoluble chromium oxides within the wood structure.^[1]

This fixation process effectively crosslinks the wood polymers, reducing their ability to absorb water and swell. This leads to improved dimensional stability and resistance to weathering.^[1] Research suggests that the fixation of trivalent chromium is a more critical factor in improving wood properties than the oxidative effects of hexavalent chromium found in traditional preservatives.^[1]

Advantages and Limitations

Advantages:

- Improved Weathering Resistance: Treatment with **chromic nitrate** has been shown to reduce the erosion of wood surfaces during weathering.
- Enhanced Dimensional Stability: By reducing water absorption, **chromic nitrate** treatment improves the dimensional stability of wood, minimizing swelling and shrinking.
- Potential for Lower Toxicity: As a trivalent chromium compound, it is generally considered less toxic than hexavalent chromium compounds.

Limitations:

- Limited Efficacy Data Against Fungi: There is a notable lack of publicly available quantitative data on the efficacy of **chromic nitrate** alone against common wood-destroying fungi (brown and white rot) in standardized tests.
- Fixation Requires Heat: The fixation process is dependent on a post-treatment heating step to ensure the formation of insoluble chromium compounds.

Quantitative Data

The following tables summarize the available quantitative data on the properties of wood treated with **chromic nitrate**.

Table 1: Leaching of Chromium from Treated Wood

Wood Species	Chromium Compound	Initial Chromium Retention (wt %)	Leaching Medium	Leaching Duration (hours)	Chromium Leached (%)	Reference
Western Redcedar	Chromium (III) nitrate	2.5	Distilled Water	136	10-20	[1]
Southern Pine	Chromium (III) nitrate	2.5	Distilled Water	136	10-20	[1]
Ponderosa Pine	Chromium (III) nitrate	2.5	Distilled Water	136	10-20	[1]

Table 2: Moisture-Excluding Effectiveness (MEE) of Treated Wood

Wood Species	Treatment	Chromium Ion Concentration (%)	MEE (%)	Reference
Ponderosa Pine	Dip-treated with Chromium (III) nitrate	2.5	30-40	[1]
Ponderosa Pine	Pressure-treated with Chromic Acid	2.5	50-60	[1]

Table 3: Efficacy Against Wood-Destroying Fungi (Data Not Available)

Note: Extensive literature searches did not yield specific quantitative data (e.g., mass loss %) for wood treated solely with **chromic nitrate** and subjected to standardized fungal decay tests (e.g., AWPA E10 or EN 113). The table below is a template for how such data should be presented when it becomes available.

Wood Species	Preservative Concentration (wt %)	Preservative Retention (kg/m ³)	Fungus Species	Test Duration (weeks)	Average Mass Loss (%)
e.g., Southern Pine	e.g., 5.0	e.g., 8.0	e.g., Gloeophyllum trabeum (Brown Rot)	e.g., 12	Data Not Available
e.g., Southern Pine	e.g., 5.0	e.g., 8.0	e.g., Trametes versicolor (White Rot)	e.g., 12	Data Not Available

Experimental Protocols

The following are detailed protocols for the treatment of wood with **chromic nitrate** and the evaluation of its preservative efficacy, based on established standards such as AWPA E10 and EN 113.

Protocol 1: Wood Treatment with Chromic Nitrate

1. Materials:

- Wood specimens (e.g., Southern Pine, Pinus spp.), free of knots and defects, with specified dimensions (e.g., 19x19x19 mm for soil-block tests).
- **Chromic nitrate** nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$).
- Distilled water.
- Pressure treatment apparatus.
- Drying oven.

2. Preparation of Treating Solution:

- Prepare a stock solution of **chromic nitrate** in distilled water. A common concentration used in research is 19.2 wt% **chromic nitrate** nonahydrate, which corresponds to a 2.5 wt% chromium ion concentration.^[1]
- Prepare serial dilutions of the stock solution to achieve a range of target preservative retentions in the wood.

3. Wood Sample Preparation:

- Number each wood specimen for identification.
- Dry the specimens in an oven at $103 \pm 2^{\circ}\text{C}$ to a constant weight.
- Record the initial dry weight of each specimen.

4. Treatment Process (Full-Cell Process):

- Place the dried and weighed wood specimens in the pressure treatment vessel.
- Apply an initial vacuum of at least -85 kPa for a minimum of 30 minutes.
- Introduce the **chromic nitrate** treating solution into the vessel without breaking the vacuum until the specimens are fully submerged.
- Apply pressure of 1000 kPa for a minimum of 60 minutes.
- Release the pressure and drain the treating solution.
- Remove the treated specimens and wipe off any excess solution.
- Weigh the treated specimens immediately to determine the wet uptake of the preservative solution.

5. Calculation of Preservative Retention:

- Calculate the retention of the preservative solution in kg/m^3 using the following formula:
Retention (kg/m^3) = $(G * C) / V * 10$ Where:

- G = Weight of treating solution absorbed by the block (final weight - initial weight) in grams.
- C = Concentration of **chromic nitrate** in the solution (%).
- V = Volume of the block in cm^3 .

6. Post-Treatment Fixation:

- Air-dry the treated specimens overnight.
- Heat the specimens in an oven at a temperature sufficient to cause the decomposition of **chromic nitrate** and fixation of chromium. A suggested condition is 135°C for a minimum of 10 minutes.^[1]
- Allow the specimens to cool to room temperature.

Protocol 2: Evaluation of Efficacy Against Wood-Destroying Fungi (Soil-Block Test based on AWPA E10)

1. Materials:

- Treated and untreated (control) wood specimens.
- Test fungi cultures (e.g., *Gloeophyllum trabeum* for brown rot, *Trametes versicolor* for white rot).
- Culture bottles with screw caps.
- Soil with a water-holding capacity between 20% and 40%.
- Feeder strips of untreated wood (e.g., pine sapwood).
- Malt extract agar.

2. Preparation of Soil Jars:

- Add soil to the culture bottles to a depth of approximately 30 mm.

- Add distilled water to the soil to achieve a moisture content of approximately 130% of the water-holding capacity.
- Place a feeder strip on the surface of the soil.
- Cap the bottles and sterilize them in an autoclave at 121°C for 45 minutes.

3. Inoculation:

- In a sterile environment, inoculate the feeder strips in the sterilized soil jars with the desired test fungus.
- Incubate the inoculated jars at $27 \pm 1^\circ\text{C}$ and $70 \pm 5\%$ relative humidity for at least 3 weeks, or until the feeder strips are covered with fungal mycelium.

4. Exposure of Wood Specimens:

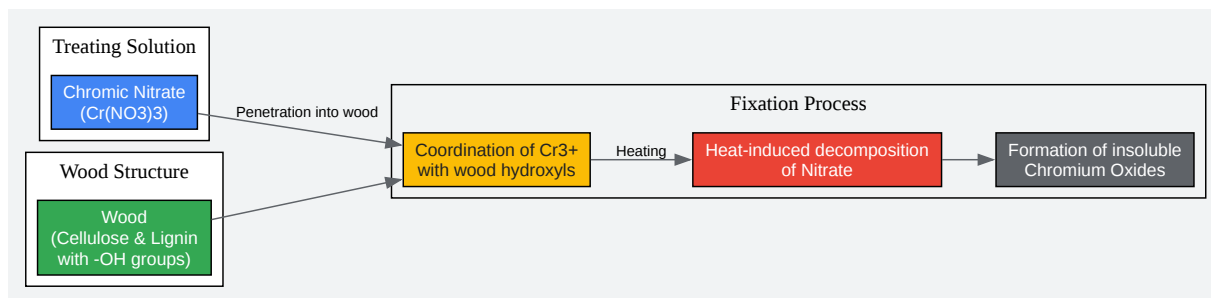
- Sterilize the treated and untreated wood specimens.
- Aseptically place one sterile wood specimen on the surface of the mycelium-covered feeder strip in each soil jar.
- Incubate the jars with the wood specimens at $27 \pm 1^\circ\text{C}$ and $70 \pm 5\%$ relative humidity for a specified period (e.g., 12 weeks).

5. Data Collection and Analysis:

- At the end of the incubation period, carefully remove the wood specimens from the soil jars.
- Remove any adhering fungal mycelium from the surface of the specimens.
- Record the final wet weight of each specimen.
- Dry the specimens in an oven at $103 \pm 2^\circ\text{C}$ to a constant weight and record the final dry weight.
- Calculate the percentage mass loss for each specimen using the following formula: % Mass Loss = $[(\text{Initial Dry Weight} - \text{Final Dry Weight}) / \text{Initial Dry Weight}] * 100$

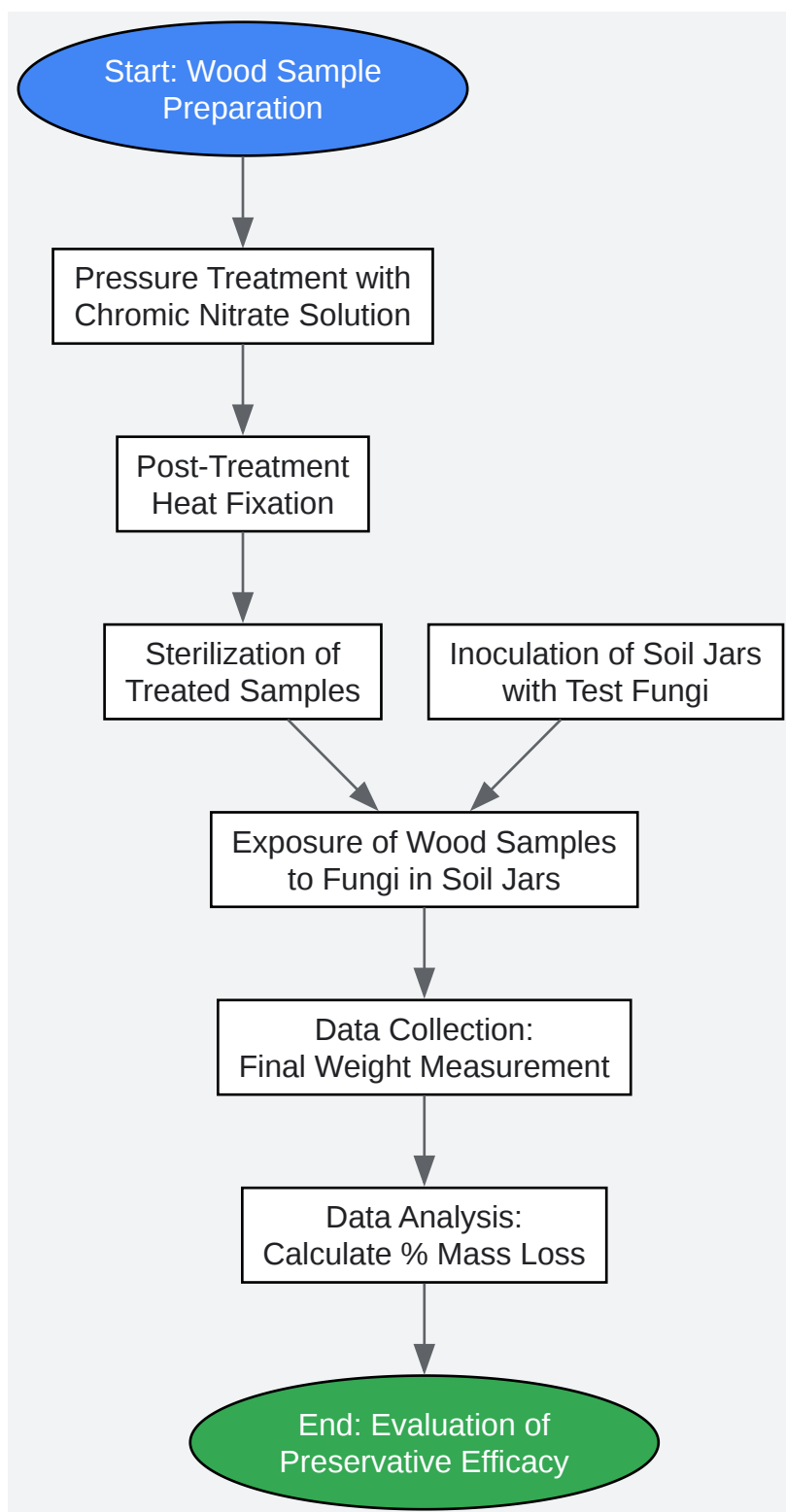
- The effectiveness of the **chromic nitrate** treatment is determined by comparing the average mass loss of the treated specimens to that of the untreated control specimens.

Visualizations



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Caption: Mechanism of **Chromic Nitrate** Fixation in Wood.



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Caption: Experimental Workflow for Efficacy Testing.

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References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Chromic Nitrate in Wood Preservation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221853#application-of-chromic-nitrate-in-wood-preservation>]

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